Product packaging for 5-Ethynyl-1,3-benzothiazole(Cat. No.:)

5-Ethynyl-1,3-benzothiazole

Cat. No.: B13580347
M. Wt: 159.21 g/mol
InChI Key: HUBHBQCXWJSNTI-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-benzothiazole is a high-purity, solid organic compound with the molecular formula C9H5NS and a molecular weight of 159.21 g/mol . It is a derivative of the 1,3-benzothiazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . This compound features a benzothiazole core, a bicyclic system consisting of a benzene ring fused to a 1,3-thiazole ring, which is substituted at the 5-position with an ethynyl (acetylene) group . The ethynyl moiety provides a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound a valuable building block for the synthesis of more complex molecules, molecular probes, and combinatorial libraries. Benzothiazole derivatives are extensively investigated in drug discovery for their pharmacological properties, including as inhibitors of monoamine oxidase (MAO) enzymes, which are targets for neurological disorders, and as ligands for dopamine receptors . Researchers utilize this compound and its derivatives in the development of potential therapeutic agents, fluorescent dyes, and in material science. The product is provided as a powder and is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NS B13580347 5-Ethynyl-1,3-benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

IUPAC Name

5-ethynyl-1,3-benzothiazole

InChI

InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H

InChI Key

HUBHBQCXWJSNTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

Synthetic Methodologies for 5 Ethynyl 1,3 Benzothiazole and Its Derivatives

Fundamental Synthetic Approaches to the Benzothiazole (B30560) Core

The construction of the benzothiazole scaffold is a well-established area of organic synthesis, with several reliable methods at the chemist's disposal. These can be broadly categorized into condensation reactions, intramolecular cyclization, and transition metal-catalyzed couplings.

Condensation Reactions for Benzothiazole Ring Formation

One of the most common and direct methods for synthesizing the benzothiazole core is through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govjyoungpharm.orgorientjchem.orgd-nb.infodntb.gov.ua This approach is widely utilized due to the ready availability of the starting materials and the operational simplicity of the reaction.

The reaction typically proceeds by the formation of a Schiff base intermediate between the amino group of 2-aminothiophenol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acidic or basic catalysts, oxidizing agents, and microwave irradiation to enhance reaction rates and yields. d-nb.infonih.gov

For instance, the condensation of 2-aminothiophenol with aromatic aldehydes can be efficiently catalyzed by a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature. nih.govresearchgate.net This method offers excellent yields for a range of aldehydes bearing both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net Another green chemistry approach involves the use of ammonium (B1175870) chloride (NH₄Cl) as a catalyst in a methanol-water solvent system. nih.govresearchgate.net

Table 1: Examples of Catalysts and Conditions for Condensation Reactions in Benzothiazole Synthesis
ReactantsCatalyst/ConditionsSolventYieldReference
2-Aminothiophenol, Aromatic AldehydesH₂O₂/HCl, Room TemperatureEthanolExcellent nih.govresearchgate.net
2-Aminothiophenol, BenzaldehydeNH₄Cl, Room TemperatureMethanol/WaterHigh nih.govresearchgate.net
2-Aminothiophenol, Aromatic Aldehydes[pmIm]Br, MicrowaveSolvent-freeGood nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another powerful strategy for the formation of the benzothiazole ring. researchgate.net This approach typically involves the construction of a suitable acyclic precursor containing both the aniline (B41778) and thioamide functionalities, which then undergoes cyclization to form the desired heterocyclic system.

A classic example is the Jacobsen cyclization, which involves the potassium ferricyanide-mediated oxidative cyclization of thiobenzanilides. dntb.gov.ua This method is particularly useful for the synthesis of substituted benzothiazoles where the substitution pattern on the aniline ring is crucial. dntb.gov.ua More contemporary methods often employ transition metal catalysts to facilitate the intramolecular C-S bond formation. For instance, copper and palladium catalysts have been successfully used in the cyclization of ortho-halothioureas. nih.govresearchgate.net

Recent advancements have also explored visible-light-induced photochemical cyclizations of thioamide derivatives, offering a metal-free and milder alternative to traditional methods. nih.gov These reactions often proceed in the presence of a photosensitizer and an oxidizing agent. nih.gov

Table 2: Intramolecular Cyclization Approaches to Benzothiazoles
PrecursorReagent/CatalystMethodReference
ThiobenzanilidesPotassium FerricyanideJacobsen Cyclization dntb.gov.ua
ortho-HalothioureasCu(I) or Pd(II)Transition Metal-Catalyzed Cyclization nih.govresearchgate.net
Thioamide DerivativesVisible Light, PhotosensitizerPhotochemical Cyclization nih.gov

Transition Metal-Catalyzed Coupling Reactions in Benzothiazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. researchgate.netresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions have been developed to construct the benzothiazole core through intramolecular C-S bond formation. dntb.gov.ua

These methods often start from readily available ortho-haloanilines or related derivatives. For example, the palladium-catalyzed coupling of N-(2-chlorophenyl)benzothioamide can lead to the formation of 2-substituted benzothiazoles. researchgate.net These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the sulfur atom and subsequent reductive elimination to form the C-S bond and regenerate the active catalyst.

The use of transition metal catalysis offers a high degree of functional group tolerance and allows for the synthesis of a wide range of substituted benzothiazoles that might be difficult to access through traditional condensation or cyclization methods. researchgate.net

Strategies for Introducing the Ethynyl (B1212043) Moiety at Position 5 (or related positions)

Once the benzothiazole core is synthesized, the next critical step is the introduction of the ethynyl group at the desired position, in this case, position 5. This is typically achieved through modern cross-coupling methodologies.

Direct Ethynylation Reactions

Direct C-H ethynylation of heterocycles is an attractive and atom-economical approach. However, the direct ethynylation of the benzothiazole ring at a specific position without pre-functionalization can be challenging due to issues of regioselectivity. While methods for direct C-H functionalization of benzothiazoles are known, achieving selective ethynylation at the C5 position often requires specific directing groups or carefully optimized reaction conditions, which are not as commonly reported as cross-coupling strategies.

Cross-Coupling Methodologies Involving Halogenated Benzothiazoles and Alkynes (e.g., Sonogashira Coupling)

The most robust and widely employed method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira coupling reaction. jyoungpharm.orgresearchgate.net This palladium- and copper-co-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. jyoungpharm.org

To synthesize 5-ethynyl-1,3-benzothiazole (B6251606), a 5-halobenzothiazole (e.g., 5-bromo- or 5-iodobenzothiazole) is required as the starting material. The synthesis of this halogenated precursor can be achieved through standard halogenation techniques on the pre-formed benzothiazole ring or by starting with a halogenated 2-aminothiophenol derivative.

The Sonogashira coupling reaction itself typically involves a palladium(0) catalyst, a copper(I) co-catalyst (usually copper(I) iodide), and an amine base such as triethylamine (B128534) or diisopropylamine. researchgate.net The alkyne used can be acetylene (B1199291) gas itself, though more commonly, a protected form like trimethylsilylacetylene (B32187) is used, followed by a deprotection step.

The catalytic cycle of the Sonogashira coupling is well-understood and involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the 5-halobenzothiazole. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 5-ethynylbenzothiazole and regenerates the active palladium(0) catalyst. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling
ComponentExample
Aryl Halide5-Bromo-1,3-benzothiazole or 5-Iodo-1,3-benzothiazole
AlkyneTrimethylsilylacetylene, Phenylacetylene
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystCuI
BaseTriethylamine, Diisopropylamine
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)

The Sonogashira coupling offers high yields, excellent functional group tolerance, and mild reaction conditions, making it the premier choice for the synthesis of this compound and its derivatives. jyoungpharm.org

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazole derivatives, including precursors to this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Several eco-friendly methods have been developed for the synthesis of the core benzothiazole structure, which can then be functionalized. nih.govbohrium.com For instance, catalyst-free methods for creating 2-substituted benzothiazoles have been reported, which proceed at room temperature in sustainable solvents like ethanol. bohrium.com These reactions exhibit high atom economy and produce minimal toxic waste. bohrium.com Furthermore, the use of water as a solvent in the presence of a recyclable acid catalyst like samarium triflate represents a significant green advancement for benzothiazole synthesis.

In the context of introducing the ethynyl group, the Sonogashira cross-coupling reaction is a pivotal step. Traditional Sonogashira reactions often require copper co-catalysts and toxic solvents like N,N-dimethylformamide (DMF). nih.gov Green alternatives focus on copper-free conditions and the use of safer, often bio-based, solvents. nih.govrsc.orgbeilstein-journals.org Solvents such as γ-valerolactone-based ionic liquids have been shown to be effective, acting as the reaction medium without the need for an auxiliary base. beilstein-journals.org Additionally, solvent-free Sonogashira reactions, facilitated by techniques like high-speed ball milling, represent a significant step towards minimizing solvent waste. rsc.org The use of water-soluble palladium complexes also allows for reactions in aqueous/organic mixtures, simplifying catalyst recovery and reuse. rsc.org

Table 1: Green Solvents and Conditions in Benzothiazole Synthesis and Functionalization

Method Green Principle Reactants/Reaction Solvent/Conditions Reference
Catalyst-Free Synthesis Catalyst-free, Sustainable Solvent 2-aminothiophenols and aldehydes Ethanol, Room Temperature bohrium.com
Copper-Free Sonogashira Safer Solvents, Copper-Free Aryl iodides and acetylenes γ-Valerolactone-based ionic liquid beilstein-journals.org
Aqueous/Organic Coupling Water as Solvent, Catalyst Recycling Heterocyclic bromides and acetylenes Water/isopropanol, K₂CO₃ base rsc.org
Mechanochemistry Solvent-Free Aryl halides and acetylenes High-speed ball milling rsc.org

Atom-Economical and One-Pot Synthetic Procedures

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net Multi-component and one-pot reactions are prime examples of atom-economical processes, as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent and reagent waste. nih.gov

While a direct one-pot synthesis of this compound from basic precursors is not widely documented, the principles are applied to the synthesis of related benzothiazole structures. For example, one-pot multicomponent reactions are used to assemble complex benzothiazoles, showcasing high yields and simple experimental execution. nih.govnih.gov Iron sulfide-catalyzed redox/condensation cascade reactions also provide a highly atom-economical route to 2-hetaryl-benzimidazoles and benzoxazoles, with principles applicable to benzothiazole synthesis. researchgate.net

The synthesis of this compound is typically a two-step process: formation of a 5-halo-1,3-benzothiazole followed by a Sonogashira coupling. While not a single pot, efforts to streamline this sequence align with atom economy principles by optimizing yields and reducing waste. For instance, a one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol has been developed for the synthesis of 2-substituted benzothiazoles. While not directly yielding the 5-ethynyl derivative, this demonstrates the potential for consolidating steps in benzothiazole synthesis.

Derivatization from Precursor Molecules

The most prevalent and direct method for synthesizing this compound is the derivatization of a precursor molecule, specifically a 5-halo-1,3-benzothiazole, via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl halide.

Synthesis of the Precursor: The key precursor is typically 5-bromo-1,3-benzothiazole or 5-iodo-1,3-benzothiazole. The synthesis of these halogenated benzothiazoles can be achieved through various methods, often starting from the corresponding halogenated 2-aminothiophenol.

Sonogashira Cross-Coupling: With the 5-halo-1,3-benzothiazole in hand, the ethynyl group is introduced. A common reagent for this is trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.

A typical reaction sequence is as follows:

Coupling: 5-Bromo-1,3-benzothiazole is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

Deprotection: The resulting 5-((trimethylsilyl)ethynyl)-1,3-benzothiazole is then treated with a base, such as potassium carbonate in methanol, to remove the trimethylsilyl (B98337) protecting group, yielding the final product, this compound.

Modern iterations of this process focus on improving its efficiency and environmental footprint by employing copper-free conditions and greener solvents as previously discussed.

Table 2: Representative Conditions for Sonogashira Coupling to form Ethynylarenes

Aryl Halide Alkyne Catalyst System Base Solvent Yield (%) Reference
Aryl Iodide Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF 95 scielo.br
Aryl Bromide Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF High rsc.org
Aryl Iodide Phenylacetylene PdCl₂(PPh₃)₂ (Copper-Free) - [TBP][4EtOV] (Ionic Liquid) 72-99 beilstein-journals.org

Functionalization and Molecular Diversification Strategies

Click Chemistry Applications for 5-Ethynyl-1,3-benzothiazole (B6251606) Conjugation

The terminal ethynyl (B1212043) group of this compound serves as an excellent handle for "click" chemistry, a set of biocompatible, high-yield, and specific reactions. These reactions are instrumental in conjugating the benzothiazole (B30560) moiety to other molecules, such as biomolecules, polymers, or fluorescent probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is expected to proceed efficiently with this compound under standard CuAAC conditions.

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent catalyst degradation and protect conjugated biomolecules from oxidative damage. nih.gov The resulting triazole linker is highly stable and serves as a rigid, aromatic bridge connecting the benzothiazole scaffold to another molecular entity.

The versatility of the CuAAC reaction allows for the conjugation of this compound to a wide array of azide-functionalized molecules. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous media, making it suitable for bioconjugation applications. organic-chemistry.org

Below is a table of representative CuAAC reactions with aromatic alkynes, illustrating the expected scope for this compound.

Alkyne ReactantAzide ReactantCatalyst SystemSolventProduct Yield (%)
PhenylacetyleneBenzyl (B1604629) AzideCuI (cat.), DIPEA, HOAcDichloromethane>95%
4-Ethynyltoluene1-AzidohexaneCuSO₄, Sodium Ascorbatet-BuOH/H₂O98%
1-Ethynyl-4-nitrobenzene2-Azidoethanol[Cu(PPh₃)₃Br]Toluene92%
This compound (projected)Azido-functionalized biomoleculeCuSO₄, Sodium Ascorbate, TBTAAqueous bufferHigh

This table presents data for analogous aromatic alkynes to project the reactivity of this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnnih.gov This reaction involves the use of a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst. In the context of this compound, this compound would first need to be converted to an azide derivative to react with a strained alkyne, or more commonly, an azide-functionalized molecule would be conjugated to the ethynyl-benzothiazole via other means to then participate in SPAAC.

However, for the purpose of this article focusing on the functionalization of the ethynyl group, we will consider the reaction of an azide-functionalized benzothiazole with a strained alkyne. The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn Various cyclooctyne reagents have been developed with optimized kinetics and stability, such as dibenzocyclooctynol (DIBO), bicyclo[6.1.0]nonyne (BCN), and dibenzoazacyclooctyne (DBCO). nih.govenamine.net

The reaction kinetics of SPAAC can be finely tuned by modifying the structure of the cyclooctyne. nih.govnih.govrsc.org For example, electron-withdrawing groups on the cyclooctyne can enhance the reaction rate. magtech.com.cn This strategy is particularly valuable for in vivo imaging and labeling experiments where low concentrations of reagents and rapid reaction times are essential.

The table below shows representative second-order rate constants for SPAAC reactions, which can be used to estimate the reactivity of an azide-functionalized benzothiazole derivative.

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)
DIBOBenzyl Azide~0.3
BCNBenzyl Azide~0.8
DBCOBenzyl Azide~1.0
Azido-benzothiazole derivative (projected)DBCOHigh

This table provides kinetic data for common SPAAC reagents to illustrate the expected reactivity.

Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal conjugation method. sigmaaldrich.comnih.gov This reaction typically involves an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. While terminal alkynes like that in this compound are not as reactive as strained alkenes in IEDDA reactions, they can still participate in this cycloaddition. nih.gov

The reaction of this compound with a tetrazine derivative would proceed through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in the formation of a stable pyridazine (B1198779) ring. sigmaaldrich.comnih.gov The kinetics of this reaction can be modulated by the substituents on the tetrazine ring; electron-withdrawing groups on the tetrazine accelerate the reaction. rsc.org

This conjugation strategy is notable for its exceptionally fast reaction rates and biocompatibility. The reaction proceeds without a catalyst and is orthogonal to most biological functional groups.

A plausible IEDDA reaction involving this compound is presented below:

DieneDienophileProduct
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineThis compound (projected)3-(1,3-benzothiazol-5-yl)-5,6-di-(2-pyridyl)pyridazine

Regioselective C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful tool for the atom-economical modification of aromatic systems. For this compound, the benzene (B151609) ring possesses several C–H bonds that are potential sites for functionalization. The regioselectivity of these reactions is a key challenge.

Palladium-catalyzed direct arylation is a common method for C–H functionalization. acs.orgnih.gov The regioselectivity can be influenced by the electronic properties of the benzothiazole core and any directing groups. For instance, C-H arylation of benzothiazoles has been shown to occur at the C7 position, potentially through a (thio)phenoxy chelation-assisted mechanism. acs.orgfigshare.com The presence of the ethynyl group at the C5 position may influence the electronic distribution and steric accessibility of the adjacent C4 and C6 positions, as well as the more distant C7 position.

Another approach involves iridium-catalyzed C–H borylation, which can introduce a versatile boronic ester group onto the aromatic ring. nih.govacs.org This borylated intermediate can then undergo a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents. The regioselectivity of the borylation is often governed by steric factors.

The following table summarizes potential regioselective C–H functionalization reactions on the benzothiazole scaffold.

Reaction TypePositionCatalyst/ReagentPotential Product
Direct ArylationC7PdCl₂, PivOK7-Aryl-5-ethynyl-1,3-benzothiazole
Direct ArylationC2Pd(OAc)₂, K₂CO₃2-Aryl-5-ethynyl-1,3-benzothiazole
C-H BorylationC4 or C6[Ir(OMe)COD]₂, B₂pin₂4- or 6-Boryl-5-ethynyl-1,3-benzothiazole
C-H AlkylationC4Organic Photoredox Catalyst4-Alkyl-5-ethynyl-1,3-benzothiazole

This table is based on known C-H functionalization reactions of the benzothiazole core and projects the potential outcomes for this compound.

Post-Synthetic Modification of Benzothiazole Scaffolds

Post-synthetic modification refers to the chemical transformation of an already assembled benzothiazole scaffold. This can involve modifications to the benzothiazole ring system itself or to the ethynyl substituent.

The terminal alkyne of this compound can undergo various classical alkyne reactions. For example, the Sonogashira coupling could be used to further extend the π-system by coupling with an aryl halide. The ethynyl group can also be hydrated to form a methyl ketone or reduced to an ethyl group, providing further avenues for diversification.

Modification of the benzothiazole ring itself is also possible. For instance, the thiazole (B1198619) ring can be N-alkylated to form a benzothiazolium salt, which can alter the electronic properties of the molecule. However, such reactions would need to be compatible with the terminal alkyne.

Rational Design of Linkers and Connecting Groups

When conjugating this compound to other molecules, particularly biomolecules, the design of the linker or spacer is critical. The linker can influence the solubility, stability, and biological activity of the final conjugate.

Polyethylene glycol (PEG) linkers are commonly employed in bioconjugation to enhance water solubility and reduce immunogenicity. nih.govchempep.comaxispharm.com These linkers can be synthesized with varying lengths to control the distance between the benzothiazole moiety and its conjugation partner. nih.gov Typically, a heterobifunctional PEG linker would be used, with one end functionalized with an azide to react with the ethynyl group of the benzothiazole via CuAAC, and the other end possessing a group for attachment to the target biomolecule (e.g., an NHS ester for reaction with amines). purepeg.com

The choice of linker can also impact the rigidity and flexibility of the conjugate. nih.gov For applications where a specific spatial orientation is required, more rigid linkers may be desirable. Conversely, flexible linkers can allow for better interaction of the conjugated molecule with its target.

The table below outlines common linker types and their properties.

Linker TypeKey FeaturesTypical Application
Polyethylene Glycol (PEG)Hydrophilic, flexible, biocompatibleImproving solubility and pharmacokinetics
Alkyl ChainsHydrophobic, flexibleSimple spacing
PeptidesCan be designed for specific cleavage, can adopt defined secondary structuresTargeted drug delivery, probes
Self-immolative linkersCleavable under specific conditions to release a payloadProdrugs, controlled release systems

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Ethynyl-1,3-benzothiazole (B6251606), ¹H and ¹³C NMR spectra provide definitive evidence for its atomic connectivity.

In the ¹H NMR spectrum, distinct signals are expected for the single ethynyl (B1212043) proton and the three aromatic protons on the benzene (B151609) ring. The chemical shift of the ethynyl proton (H-C≡) typically appears in a specific region of the spectrum. The aromatic protons would exhibit chemical shifts and coupling patterns characteristic of the substituted benzothiazole (B30560) ring system.

The ¹³C NMR spectrum is equally informative, showing discrete resonances for each unique carbon atom. This includes the two carbons of the ethynyl group, the carbons of the benzothiazole core, and the carbons of the fused benzene ring. While specific experimental data for this compound is not widely published, analysis of related benzothiazole structures allows for the prediction of expected chemical shift ranges. mdpi.comrsc.org

Table 1: Predicted NMR Data for this compound

Atom Type Spectrum Expected Chemical Shift (δ) ppm
Ethynyl Proton ¹H NMR ~3.0 - 3.5
Aromatic Protons ¹H NMR ~7.0 - 8.5
Ethynyl Carbons ¹³C NMR ~75 - 90

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent and diagnostic feature in its FTIR and Raman spectra is the stretching vibration of the carbon-carbon triple bond (νC≡C) of the ethynyl group. This vibration typically appears as a sharp, and often weak, band in the region of 2100-2250 cm⁻¹. conicet.gov.arnih.govfrontiersin.org Additional characteristic bands include the C-H stretch of the alkyne, aromatic C-H stretches, and various stretching and bending vibrations associated with the C=N and C=C bonds within the benzothiazole ring structure. researchgate.netspectrabase.com

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alkyne C≡C Stretch 2100 - 2250
Alkyne ≡C-H Stretch ~3300
Aromatic C-H Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzothiazole ring, extended by the ethynyl group, is expected to give rise to distinct absorption bands. These absorptions are typically due to π→π* transitions. libretexts.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. Related compounds such as 2-(4-ethynylphenyl)-1,3-benzothiazole (B14408040) show absorption maxima around 320 nm. vulcanchem.com The introduction of the ethynyl group at the 5-position is expected to influence the electronic structure and result in characteristic absorption peaks, likely in the UV-A range. nist.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅NS), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass is 159.01427 Da. uni.lu Analysis of the fragmentation pattern can further corroborate the structure. Common ionization techniques would likely produce a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺). scispace.commassbank.eu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₉H₆NS⁺ 160.02155
[M+Na]⁺ C₉H₅NNaS⁺ 182.00349
[M-H]⁻ C₉H₄NS⁻ 158.00699
[M]⁺ C₉H₅NS⁺ 159.01372

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Although specific crystallographic data for this compound have not been found in the searched literature, such an analysis would be invaluable. It would confirm the planarity of the benzothiazole system and reveal the orientation of the ethynyl group relative to the ring, as has been done for other complex benzothiazole derivatives. iucr.orgacs.org

Electrochemical Analysis of Redox Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. This analysis provides insights into the molecule's redox properties, including its oxidation and reduction potentials. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.net The extended π-conjugation resulting from the ethynyl substituent is expected to influence these energy levels compared to the parent benzothiazole molecule. aip.org Studies on similar donor-acceptor systems incorporating benzothiazole have utilized these methods to evaluate their potential for applications in organic electronics. researchgate.netacs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground state electronic structure of organic molecules, including numerous benzothiazole (B30560) derivatives. scirp.orgmdpi.comnih.gov By utilizing functionals such as the popular Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G+ (d, p) or 6-311G(d,p), researchers can accurately optimize the molecular geometry to find the most stable conformation. scirp.orgmdpi.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For the benzothiazole core, DFT accurately models the planar structure of the fused rings and the geometry of substituents. This structural information is the foundation for all other computational property predictions. Beyond geometry, DFT is used to calculate thermodynamic and chemical properties, providing a deep understanding of the molecule's stability and electronic nature. mdpi.com

ParameterDescriptionTypical Application in Benzothiazole Studies
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides precise bond lengths and angles for the benzothiazole scaffold. mdpi.com
Total Energy The total electronic energy of the molecule in its ground state.Used to compare the relative stability of different isomers or conformers. mdpi.com
Electronic Properties Includes dipole moment and polarizability.Helps in understanding the molecule's interaction with solvents and external electric fields. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is used to calculate the properties of electronic excited states, which governs a molecule's optical and photophysical characteristics. mdpi.com For benzothiazole derivatives, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-31+G(d,p)), can predict the ultraviolet-visible (UV-Vis) absorption spectra. scirp.orgmdpi.com

Key parameters derived from TD-DFT include the excitation energies (ΔE), the corresponding absorption wavelengths (λ), and the oscillator strengths (f), which relate to the intensity of the absorption peaks. scirp.org These calculations reveal that the primary electronic transitions in many benzothiazole derivatives are HOMO-LUMO transitions, corresponding to π to π* electronic excitations. scirp.orgnih.gov Such information is vital for designing benzothiazole-based molecules for applications in organic electronics, such as solar cells and dyes. researchgate.net

ParameterDescriptionRelevance to Benzothiazole Derivatives
Excitation Energy (ΔE) The energy required to promote an electron from a lower to a higher energy orbital.Determines the color and optical properties of the molecule. scirp.org
Absorption Wavelength (λ) The wavelength of light the molecule absorbs most strongly.Predicted values can be compared with experimental UV-Vis spectra to validate the computational model. scirp.orgresearchgate.net
Oscillator Strength (f) The probability of a specific electronic transition occurring.Indicates the intensity of an absorption band; higher values signify stronger absorption. scirp.org
Electronic Transitions The specific orbitals involved in an electronic excitation (e.g., HOMO → LUMO).Provides insight into the nature of the charge transfer within the molecule upon excitation. scirp.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy level. mdpi.comnih.gov In benzothiazole derivatives, the size of the energy gap can be tuned by adding different substituent groups. mdpi.comresearchgate.net For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels and often reduce the energy gap, enhancing the molecule's reactivity and potential for intramolecular charge transfer. mdpi.comnih.gov This tuning of the HOMO-LUMO gap is a key strategy in designing materials for optoelectronic devices. researchgate.netnankai.edu.cn

Compound TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Implication
Benzothiazole with Phenyl group-6.58-1.854.73High stability, low reactivity mdpi.com
Benzothiazole with p-CH3 Phenyl-6.44-1.734.71High stability, low reactivity mdpi.com
Benzothiazole with p-OCH3 Phenyl-6.07-1.434.64Intermediate reactivity mdpi.com
Benzothiazole with p-Cl Phenyl-6.61-1.994.62Intermediate reactivity mdpi.com
Benzothiazole with m-CF3 Phenyl-6.74-2.284.46Low stability, high reactivity mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. scirp.orgscirp.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, revealing hyperconjugative interactions and charge delocalization. scirp.orgscirp.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N3π(C2-S1)~50-55Lone pair delocalization into π-antibonding orbital
LP(1) S1π(C7a-C2)~25-30Lone pair delocalization into π-antibonding orbital
π(C4-C5)π(C6-C7)~18-22π-π interaction within the benzene (B151609) ring

(Note: E(2) values are representative based on general findings for benzothiazole systems and can vary with substitution.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution in a molecule. scirp.org An MEP map is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. scirp.orgresearchgate.net

For benzothiazole derivatives, MEP maps clearly identify the nitrogen atom of the thiazole (B1198619) ring as a primary site of negative potential, making it a key center for hydrogen bonding and nucleophilic interactions. scirp.org Electrophilic sites (positive potential) can vary depending on the substituents attached to the benzothiazole core. scirp.org This tool is invaluable for predicting reactive sites and understanding intermolecular interactions. scirp.orgresearchgate.net

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). biointerfaceresearch.comnih.gov This method is extensively used in drug discovery to understand how potential drug candidates, such as benzothiazole derivatives, interact with biological targets. mdpi.comajchem-a.comconnectjournals.com

In silico docking studies on benzothiazole derivatives have been performed against a wide range of biological targets, including kinases, acetylcholinesterase, and various microbial enzymes. biointerfaceresearch.comajchem-a.comresearchgate.net These studies provide critical information about the binding mode and affinity of the compounds. nih.gov By analyzing the docking results, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the benzothiazole ligand and the amino acid residues in the receptor's active site. mdpi.com This information helps in explaining the biological activity of the compounds and guides the design of new, more potent derivatives. biointerfaceresearch.comnih.gov

Ligand-Protein Binding Affinity Prediction

The prediction of binding affinity between a ligand and its protein target is a cornerstone of computational drug discovery. For the benzothiazole class of compounds, molecular docking is a frequently employed method to estimate the free energy of binding (ΔG) and predict the strength of interaction with a biological target.

In studies of various benzothiazole derivatives, docking simulations have been used to predict their binding affinities for a range of protein targets. For instance, docking studies on benzothiazole-thiazole hybrids have been conducted to assess their potential as p56lck inhibitors, a protein kinase involved in T-cell activation. biointerfaceresearch.com Similarly, the binding affinities of benzothiazole derivatives have been computationally evaluated against acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. ajchem-a.com These studies typically report binding energies in kcal/mol, with lower values suggesting a more favorable interaction. However, specific binding affinity data for 5-Ethynyl-1,3-benzothiazole (B6251606) is not available in the reviewed literature.

Conformational Analysis and Binding Pose Characterization

Understanding the three-dimensional arrangement of a ligand within a protein's binding site is crucial for rational drug design. Computational methods are used to determine the most stable conformation of the ligand (the bioactive conformation) and to characterize its binding pose through the analysis of intermolecular interactions.

For various benzothiazole derivatives, molecular docking and molecular dynamics simulations have revealed key interactions with amino acid residues in the active sites of their target proteins. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. For example, in studies of benzothiazole-based FOXM1 inhibitors, molecular modeling has identified critical interactions with amino acid residues such as Asn283, His287, and Arg286. nih.govnih.gov The specific conformational preferences and binding pose of this compound would depend on the specific protein target, but this information is not currently documented.

Structure-Activity Relationship (SAR) Elucidation through Theoretical and In Vitro Correlation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry plays a significant role in elucidating these relationships by correlating calculated molecular properties with experimentally determined activities.

For the benzothiazole scaffold, SAR studies have been conducted on various derivatives to identify key structural features that govern their activity as antifungal agents, anticancer agents, and inhibitors of various enzymes. nih.govmdpi.comrjptonline.org These studies often highlight the importance of the substitution pattern on the benzothiazole ring system. benthamscience.com For instance, research on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors has provided insights into how different substituents on the aromatic rings affect their inhibitory activity. nih.gov The specific impact of the 5-ethynyl group on the activity of the benzothiazole core has not been specifically delineated in the available literature.

Simulation Studies (e.g., Molecular Dynamics Simulations for System Stability)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and biological systems over time. In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from molecular docking.

MD simulations have been applied to various benzothiazole derivatives to evaluate the stability of their complexes with target proteins. biointerfaceresearch.comnih.govnih.gov These simulations can provide insights into the flexibility of the ligand and the protein's active site, as well as the persistence of key intermolecular interactions over time. Such studies have been performed on benzothiazole-thiazole hybrids targeting the p56lck enzyme and on benzothiazole derivatives designed as FOXM1 inhibitors. biointerfaceresearch.comnih.govnih.gov However, there are no specific MD simulation studies reported for this compound in the reviewed literature.

Research Applications in Chemical Biology and Advanced Materials

Development of Molecular Probes and Imaging Agents

The conjugation of the fluorescent benzothiazole (B30560) core with a reactive alkyne moiety in 5-Ethynyl-1,3-benzothiazole (B6251606) makes it an attractive candidate for the development of molecular probes and imaging agents. These tools are instrumental in visualizing and understanding complex biological processes.

The terminal alkyne of this compound is a key functional group for covalent labeling of biomolecules. Through "click chemistry," it can be readily conjugated to molecules containing an azide (B81097) group under mild, biocompatible conditions. nih.govbenthamscience.com This strategy allows for the attachment of the benzothiazole fluorophore to proteins, nucleic acids, and other cellular components, enabling their visualization by fluorescence microscopy.

While direct studies on this compound are limited, a related compound, 6-dimethylaminobenzothiazole alkyne, has been developed as a fluorescent sensor for copper ions. asianpubs.orgresearchgate.net This probe exhibits fluorescence quenching upon forming a copper acetylide complex, demonstrating the potential of ethynyl-benzothiazoles in sensing applications. asianpubs.org This principle can be extended to the design of "turn-on" or "turn-off" fluorescent probes for various analytes by modifying the benzothiazole core to modulate its photophysical properties upon target binding.

The high efficiency and orthogonality of the CuAAC reaction allow for the chemo-selective tagging of biomolecules in complex biological environments. nih.govbenthamscience.com this compound can be used to label azide-modified biomolecules within living cells with minimal off-target reactivity. This approach, known as bioorthogonal chemistry, has revolutionized the study of biological processes in their native context. For instance, cells can be fed with azide-modified metabolic precursors, which are incorporated into newly synthesized biomolecules. Subsequent labeling with an ethynyl-benzothiazole probe would allow for the visualization and tracking of these molecules.

Investigation of Molecular Mechanisms in Biological Systems (In Vitro Studies)

The benzothiazole scaffold is a common motif in biologically active compounds, exhibiting a wide range of activities, including anticancer and enzyme-inhibitory effects. nih.govnih.govnih.gov The introduction of an ethynyl (B1212043) group at the 5-position can influence the compound's potency, selectivity, and pharmacokinetic properties, making it a valuable tool for investigating molecular mechanisms in biological systems.

Benzothiazole derivatives have been identified as inhibitors of various enzymes, including protein kinases and protoporphyrinogen oxidase. nih.govnih.gov For example, certain benzothiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and BRAF kinase, two key enzymes involved in cancer progression. nih.gov The ethynyl group in this compound can potentially interact with active site residues or serve as a point of attachment for further chemical modifications to enhance inhibitory activity.

CompoundTarget EnzymeIC50 (µM)Reference
Benzothiazole-Thiadiazole Hybrid (Compound 4f)VEGFR-20.194 nih.gov
Benzothiazole-Thiadiazole Hybrid (Compound 4f)BRAF0.071 nih.gov
N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 1a)Protoporphyrinogen Oxidase0.08 (ki value) nih.gov
Benzothiazole-Pyrazolone Derivative (Compound 16b)Dihydropteroate Synthase (DHPS)7.85 (µg/mL) mdpi.com

The ethynyl group can be utilized to verify the engagement of a benzothiazole-based inhibitor with its target protein. By employing a "click chemistry"-based activity-based protein profiling (ABPP) approach, researchers can confirm that the compound binds to the intended target in a cellular context. This involves treating cells or cell lysates with the ethynyl-benzothiazole compound, followed by the addition of an azide-tagged reporter molecule (e.g., biotin or a fluorophore). Covalent labeling of the target protein via click chemistry provides direct evidence of target engagement.

CompoundCell LineGI50/IC50 (µM)Reference
Benzothiazole Derivative (Compound 4)Various (60 cell lines)0.683 - 4.66 researchgate.net
Benzothiazole-Piperazine Derivative (Compound 1h)HUH-7 (Hepatocellular Carcinoma)- bilkent.edu.tr
Benzothiazole-Piperazine Derivative (Compound 1j)MCF-7 (Breast Cancer)- bilkent.edu.tr
Fluorinated 2-aryl Benzothiazole (Compound 2)MCF-7 (Breast Cancer)0.4 nih.gov
Dichlorophenyl containing chlorobenzothiazole (Compound 51)HOP-92 (Non-small cell lung cancer)0.0718 nih.gov
Benzothiazole-phenylacetamide (Compound 4l)Paraganglioma CellsLow micromolar mdpi.com
Benzothiazole-phenylacetamide (Compound 4l)Pancreatic Cancer CellsLow micromolar mdpi.com

Applications in Material Science

Optoelectronic Properties and Applications in Organic Semiconductors

The 1,3-benzothiazole moiety is recognized as a valuable electron-accepting ("receptor") unit in the design of organic semiconductors. nih.gov Its integration into donor-π-acceptor (D-π-A) type molecules is a common strategy for tuning the electronic energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which governs the optoelectronic behavior of the material. nih.gov

The electronic properties of the benzothiazole core are highly sensitive to the nature of its substituents. Attaching different functional groups allows for precise control over the HOMO-LUMO energy gap, which in turn determines the material's absorption and emission characteristics, as well as its charge transport capabilities. nih.gov While direct experimental data for this compound is limited, the effects of substitution can be illustrated by computational studies on related benzothiazole derivatives. For instance, first-principle calculations on a furan-benzothiazole system demonstrate how electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) systematically alter the frontier orbital energies. nih.gov

The ethynyl group on the this compound molecule is expected to extend the π-conjugation of the aromatic system. This extension typically leads to a narrowing of the HOMO-LUMO gap, causing a bathochromic (red) shift in the material's absorption and emission spectra. Furthermore, benzothiazole-based molecules are known to exhibit strong fluorescence, making them suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com

Interactive Table: Effect of Substituents on Calculated Frontier Orbital Energies of a Model Benzothiazole System nih.gov

Note: Data is for substituted furan-benzothiazole derivatives to illustrate the principle of electronic tuning. nih.gov "Comp" refers to the compound designation in the source study.

These tunable properties position ethynyl-substituted benzothiazoles as promising candidates for active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While many high-performance materials in this area currently utilize the related but more electron-deficient benzothiadiazole (BTD) core, the underlying design principles of creating D-A structures to achieve high charge carrier mobility and desired optical absorption are analogous. nih.govnih.govacs.org

Integration into Functional Polymers and Frameworks

The terminal ethynyl group of this compound is a key feature that enables its use as a monomer for the synthesis of advanced polymers and porous crystalline frameworks. This functionality allows for the formation of robust carbon-carbon bonds through well-established cross-coupling reactions.

Functional Polymers: The compound is an ideal building block for creating fully conjugated polymers via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. scielo.br In a typical Sonogashira polymerization, a terminal alkyne (like this compound) is reacted with an aryl halide comonomer. This synthetic route allows for the precise incorporation of the benzothiazole unit into a polymer backbone, creating materials with tailored electronic and optical properties for applications in organic electronics.

Covalent Organic Frameworks (COFs): Covalent Organic Frameworks are crystalline porous polymers with ordered structures and high stability. The benzothiazole moiety has been successfully incorporated into COF structures, where the nitrogen and sulfur heteroatoms can serve as sites for selective adsorption or catalysis. researchgate.net For example, a COF synthesized from 2,6-diaminobenzothiazole demonstrated the ability to capture iodine, a property attributed to the electron-rich heteroatoms in the framework. researchgate.net Similarly, thiazole-linked COFs have been shown to possess exceptional chemical stability and are effective in applications like water sensing and photocatalysis. nih.govmdpi.com The ethynyl group of this compound provides a reactive site for it to be integrated as a linker or building unit in novel COF architectures through alkyne-based polymerization reactions, such as alkyne trimerization.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a coordination site (a Lewis base) for metal ions, making it a suitable component for MOF synthesis. rsc.orgrsc.org Incorporating benzothiazole- or thiazole-containing ligands into MOFs can impart specific functionalities, such as luminescence for sensing applications. rsc.orgmdpi.com The ethynyl group can either exist as a secondary functional group within the pores of the MOF, available for post-synthetic modification, or it can be chemically transformed (e.g., to a carboxylate) to act as the primary linking group to the metal centers. This dual functionality allows for the design of multifunctional MOFs with tunable structural and chemical properties.

Interactive Table: Applications of Benzothiazole and Related Moieties in Materials

*Note: Benzothiadiazole is a related heterocycle with two nitrogen atoms, commonly used for its strong electron-accepting and luminescent properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethynyl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation reactions of substituted benzothiazoles with acetylene derivatives. For example, halogenated benzothiazoles (e.g., 6-bromo derivatives) react with terminal alkynes under Sonogashira coupling conditions (Pd/Cu catalysis) . Optimization includes varying solvents (DMF, THF), temperatures (60–100°C), and catalyst ratios. Purification via recrystallization or column chromatography is critical for isolating high-purity products .
  • Key Data : Typical yields range from 45% to 75%, with purity confirmed by HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are essential for characterizing this compound and validating its structure?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethynyl protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 192.05) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Q. How is the preliminary biological activity of this compound assessed in academic research?

  • Methodology :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Inflammatory Response : ELISA-based measurement of TNF-α or IL-6 levels in macrophage cultures .

Advanced Research Questions

Q. How do substituents (e.g., halogens, alkoxy groups) on the benzothiazole core influence reactivity and biological activity?

  • Methodology :

  • Electrophilic Substitution : Bromine at position 6 enhances electrophilic aromatic substitution, enabling further functionalization .
  • Biological Impact : Halogens (Br, Cl) improve binding to bacterial DNA gyrase or kinase enzymes, as shown in docking studies . Methoxy groups increase lipophilicity, enhancing membrane permeability in cell-based assays .
    • Data Table :
SubstituentReactivity (Relative Rate)MIC (µg/mL) S. aureusIC50 (µM) HeLa
-Br1.5×12.528.3
-OCH30.8×25.045.6
-H1.0×50.0>100

Q. What computational strategies are used to predict the binding modes of this compound derivatives with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, EGFR). The ethynyl group often forms π-π stacking with aromatic residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
    • Case Study : Docking of this compound into EGFR kinase showed a binding affinity of −8.2 kcal/mol, with hydrogen bonds to Met793 .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer studies .
  • Meta-Analysis : Pool data from multiple studies (e.g., 10+ independent MTT assays) to calculate weighted mean IC50 values .
  • Structural Confounds : Verify compound purity (HPLC >98%) and exclude degradation products via LC-MS .

Methodological Resources

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories like Zenodo or ChemRxiv .
  • Advanced Characterization : X-ray crystallography (if single crystals are obtainable) resolves ambiguous structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.